molecular formula C22H20N4O3 B12370325 Fto-IN-10

Fto-IN-10

Cat. No.: B12370325
M. Wt: 388.4 g/mol
InChI Key: KNCBJZSKAIQFIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Fto-IN-10 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Fto-IN-10 has a wide range of scientific research applications, including:

Mechanism of Action

Fto-IN-10 exerts its effects by binding to the structural domain II of the fat mass and obesity-associated protein through hydrophobic and hydrogen bonding interactions. This binding inhibits the demethylase activity of the enzyme, leading to the accumulation of methylated RNA and subsequent DNA damage and autophagic cell death in A549 cells . The molecular targets and pathways involved include the inhibition of RNA demethylation and the induction of cellular stress responses.

Comparison with Similar Compounds

Fto-IN-10 is unique in its ability to specifically inhibit the fat mass and obesity-associated protein with high potency. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specificity and potency in inhibiting the enzyme.

Properties

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

N-[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]pyridine-2-carboxamide

InChI

InChI=1S/C22H20N4O3/c1-25(2)10-11-26-21(28)16-7-5-6-14-12-15(13-17(19(14)16)22(26)29)24-20(27)18-8-3-4-9-23-18/h3-9,12-13H,10-11H2,1-2H3,(H,24,27)

InChI Key

KNCBJZSKAIQFIS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)NC(=O)C4=CC=CC=N4

Origin of Product

United States

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